3-Chloro-2,6-difluorobenzaldehyde

Physical property Solid-state handling Recrystallization

3-Chloro-2,6-difluorobenzaldehyde (CAS 190011-87-1) is a trisubstituted benzaldehyde derivative bearing chlorine at the 3-position and fluorine atoms at the 2- and 6-positions on the aromatic ring. The compound is a crystalline solid at ambient temperature (melting point 46–49 °C) with a computed XLogP3 of 2.2, indicating moderate lipophilicity.

Molecular Formula C7H3ClF2O
Molecular Weight 176.55 g/mol
CAS No. 190011-87-1
Cat. No. B061406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2,6-difluorobenzaldehyde
CAS190011-87-1
Molecular FormulaC7H3ClF2O
Molecular Weight176.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)C=O)F)Cl
InChIInChI=1S/C7H3ClF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H
InChIKeyHFKZZEDGXXYRDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2,6-difluorobenzaldehyde (CAS 190011-87-1) – Trisubstituted Fluorinated Benzaldehyde Building Block for Pharmaceutical and Agrochemical Synthesis


3-Chloro-2,6-difluorobenzaldehyde (CAS 190011-87-1) is a trisubstituted benzaldehyde derivative bearing chlorine at the 3-position and fluorine atoms at the 2- and 6-positions on the aromatic ring. The compound is a crystalline solid at ambient temperature (melting point 46–49 °C) with a computed XLogP3 of 2.2, indicating moderate lipophilicity [1]. It is classified as an air-sensitive, irritant substance requiring storage under inert gas at 2–8 °C . The aldehyde functional group, combined with the electron-withdrawing chlorine and fluorine substituents, renders it a versatile electrophilic intermediate for constructing more complex fluorinated molecules in medicinal chemistry and agrochemical research [2].

Why 3-Chloro-2,6-difluorobenzaldehyde Cannot Be Replaced by Generic Fluorinated Benzaldehyde Analogs


In-class compounds with different halogen substitution patterns—such as 2,6-difluorobenzaldehyde, 4-chloro-2,6-difluorobenzaldehyde, or 3-chloro-4-fluorobenzaldehyde—exhibit markedly distinct physical properties (melting point, lipophilicity) and reactivity profiles that directly affect downstream handling, formulation, and synthetic efficiency. The specific 3-chloro-2,6-difluoro arrangement provides a unique combination of solid-state handling convenience at room temperature, a LogP value that balances membrane permeability with aqueous solubility, and two orthogonally reactive halogen handles (chlorine for cross-coupling, fluorine for electronic tuning) that are not simultaneously available in its closest analogs . Procurement of the incorrect isomer can result in failed recrystallization, altered reaction kinetics, and compromised biological activity in the final target molecule [1].

Quantitative Differentiation Evidence for 3-Chloro-2,6-difluorobenzaldehyde Against Closest Analogs


Melting Point and Physical Form: Solid Handling Advantage Over Liquid 2,6-Difluorobenzaldehyde

3-Chloro-2,6-difluorobenzaldehyde is a crystalline solid at room temperature with a melting point of 46–49 °C (lit.), compared to 2,6-difluorobenzaldehyde which is a liquid (mp 15–17 °C). The 4-chloro isomer melts at a significantly higher 68–73 °C, while 3-chloro-4-fluorobenzaldehyde melts near ambient at 28–30 °C. This places the target compound in an optimal solid-state range that simplifies weighing, storage, and recrystallization without requiring cold-chain logistics .

Physical property Solid-state handling Recrystallization

Lipophilicity (LogP): Balanced Partitioning Between 2,6-Difluoro and 4-Chloro Analogs

The computed XLogP3 of 3-chloro-2,6-difluorobenzaldehyde is 2.2 (or 2.43 by ACD/LogP), representing a approximately 0.8–1.0 log unit increase in lipophilicity compared to 2,6-difluorobenzaldehyde (LogP 1.46). The 4-chloro isomer exhibits a slightly higher LogP of approximately 2.58 [1]. This intermediate lipophilicity suggests a more balanced solubility-permeability profile for the target compound relative to its less lipophilic non-chlorinated analog and its more lipophilic regioisomer [2].

Lipophilicity Drug-likeness Membrane permeability

Authenticated Spectral Fingerprint: FT-IR and FT-Raman Reference Spectra Facilitating Identity Verification

3-Chloro-2,6-difluorobenzaldehyde is one of the few trisubstituted fluorinated benzaldehydes for which both Fourier-transform infrared (FT-IR, 4000–400 cm⁻¹) and FT-Raman (3500–50 cm⁻¹) reference spectra have been deposited in public databases (PubChem, SpectraBase). Spectra were acquired on Bruker Tensor 27 FT-IR and Bruker MultiRAM FT-Raman instruments using a Sigma-Aldrich certified reference sample (Catalog No. 526592) [1]. In contrast, 2,6-difluorobenzaldehyde lacks publicly available Raman spectral data in major repositories. This curated spectroscopic reference allows for unambiguous identity confirmation using standard laboratory instrumentation, supporting GLP and QC requirements [2].

Quality control Spectral identification Regulatory compliance

Validated Intermediate for the 3-Chloro-2,6-difluorophenyl Pharmacophore in Nanomolar-Potency Bioactive Compounds

The 3-chloro-2,6-difluorophenyl moiety, directly accessible from 3-chloro-2,6-difluorobenzaldehyde via reductive amination or other aldehyde transformations, appears in multiple bioactive compounds with sub-nanomolar target affinities. For example, (Z)-5-(3-chloro-2,6-difluorophenyl)-2-(24-((methoxycarbonyl)amino)…)-pyridine 1-oxide derivative exhibits a Ki of 0.19 nM against coagulation factor serine protease, and related 3-chloro-2,6-difluorophenyl compounds show Ki values of 1.29 nM against kallikrein [1]. The aldehyde serves as the validated entry point for constructing this privileged pharmacophore; analogs lacking the 3-chloro substituent (e.g., 2,6-difluorophenyl derivatives) fail to present the identical electronic and steric profile required for target engagement at these potency levels [2].

Medicinal chemistry Privileged scaffold Drug intermediate

Procurement-Relevant Application Scenarios for 3-Chloro-2,6-difluorobenzaldehyde


Medicinal Chemistry: Synthesis of Fluorinated Lead Compounds via Reductive Amination

The aldehyde group of 3-chloro-2,6-difluorobenzaldehyde undergoes efficient reductive amination with primary or secondary amines to generate 3-chloro-2,6-difluorophenylalkylamines, a privileged scaffold found in nanomolar-potency serine protease inhibitors (Ki 0.19–1.29 nM) [1]. The solid physical form (mp 46–49 °C) permits accurate weighing of sub-milligram quantities for parallel library synthesis, while the well-documented FT-IR and Raman spectra facilitate compound identity verification under GLP conditions [2].

Agrochemical R&D: Building Block for Herbicide and Pesticide Candidate Libraries

3-Chloro-2,6-difluorobenzaldehyde is employed as a key intermediate in the preparation of herbicides and pesticides, where the combination of electron-withdrawing fluorine atoms and the metabolically stable carbon-chlorine bond enhances target-site binding and environmental persistence [1]. The intermediate LogP (~2.3) balances foliar uptake with phloem mobility, a critical parameter for systemic agrochemicals, and distinguishes it from the less lipophilic 2,6-difluorobenzaldehyde (LogP 1.46) which may exhibit suboptimal cuticular penetration [3].

Cross-Coupling Chemistry: Orthogonal Reactivity via Chloro and Fluoro Substituents

The chlorine atom at the 3-position serves as a handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Ullmann) while the fluorine atoms at positions 2 and 6 modulate the electronic environment of the aromatic ring without participating directly in coupling, enabling sequential functionalization strategies that are not possible with 2,6-difluorobenzaldehyde, which lacks a leaving group for C–C bond formation at the 3-position [1]. The melting point of 46–49 °C is compatible with standard Schlenk-line techniques without the need for low-temperature glovebox handling required for the liquid 2,6-difluoro analog [2].

Quality Control and Regulatory: Identity Confirmation Using Public Reference Spectra

For GMP/GLP laboratories, the availability of three authenticated reference spectra (2 FT-IR, 1 FT-Raman) in the public domain allows for incoming material identity verification against a documented standard without the need for resynthesis of a primary reference standard [1]. This reduces the analytical burden when qualifying multiple suppliers and provides a documented audit trail for regulatory submissions, a feature not equally available for all regioisomeric chlorodifluorobenzaldehydes [2].

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